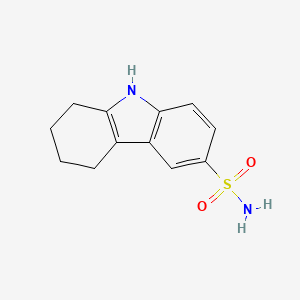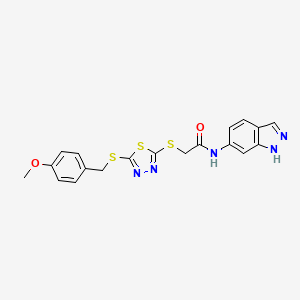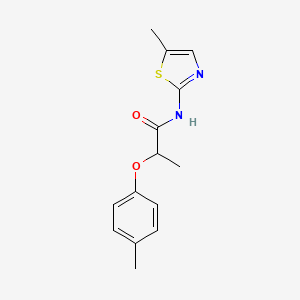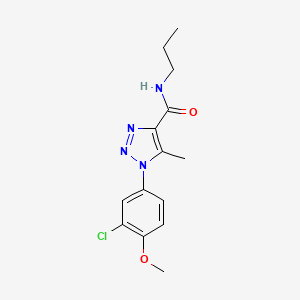
2,3,4,9-tetrahydro-1H-carbazole-6-sulfonamide
Descripción general
Descripción
2,3,4,9-tetrahydro-1H-carbazole-6-sulfonamide is a useful research compound. Its molecular formula is C12H14N2O2S and its molecular weight is 250.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.07759887 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sulfonamide Group in Medicinal Chemistry
The sulfonamide group is a fundamental functional group in drug design due to its presence in a wide range of marketed drugs. It is notably utilized in sulfonamide antibacterials, which are inhibitors of tetrahydropteroic acid synthetase. This class of compounds, derived from 4-aminobenzenesulfonamide, demonstrates how sulfonamide acts as an isostere for the carboxylic acid group of the natural substrate, 4-aminobenzoic acid. Despite some drugs in this class being associated with hypersensitivity and severe skin rash, due to the aniline structure, the sulfonamide group itself has been proven essential and safe for medicinal chemistry, debunking the myth of a universal "sulfa allergy" (Kalgutkar, Jones, & Sawant, 2010; Smith & Jones, 2008).
Carbazole Sulfonamides in Antitumor Applications
Carbazole sulfonamides have been synthesized and evaluated for their antiproliferative activity, revealing a novel class of antimitotic agents against solid tumors. These compounds, related to Combretastatin A4, have shown significant antitumor activity in human xenograft models. Notably, a compound from this class was found to arrest the M-phase cell cycle and induce apoptosis, suggesting a mechanism of action that involves the promotion of p53 expression and bcl-2 phosphorylation. This indicates that carbazole sulfonamides represent a promising avenue for clinical development as antitumor agents (Hu et al., 2006).
Anion Binding by Aryl Sulfonamides
Tetrazoles and acyl sulfonamides, including aryl sulfonamides, have been identified as effective anion binders when incorporated onto a calix[4]arene scaffold. This study highlights the potential of highly acidic N-H functional groups, such as those found in sulfonamide derivatives, for anion recognition in supramolecular chemistry. Such findings could pave the way for the development of new molecular recognition tools and sensors based on sulfonamide functionality (Pinter et al., 2011).
Propiedades
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazole-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c13-17(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2,(H2,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLXCMRREVFWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide](/img/structure/B4548186.png)

![2-(4-isopropylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4548205.png)
![7-benzyl-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4548212.png)


![2-({2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide](/img/structure/B4548233.png)
![METHYL 3-[(4-FLUOROPHENYL)METHANESULFONAMIDO]BENZOATE](/img/structure/B4548238.png)
![4-methyl-6-phenoxy-2-[(2-phenoxyethyl)thio]pyrimidine](/img/structure/B4548243.png)
![7,7-dimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4548245.png)
![5-[(2-chlorobenzyl)amino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4548251.png)
![N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4548276.png)
![N-(4-butylphenyl)-2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazinecarboxamide](/img/structure/B4548291.png)
